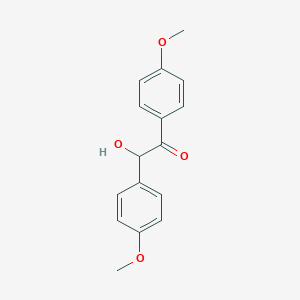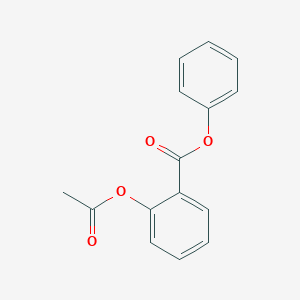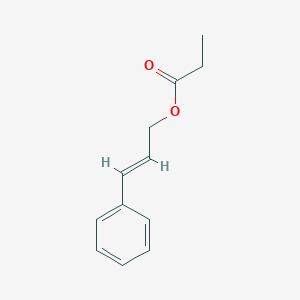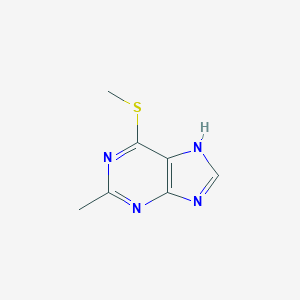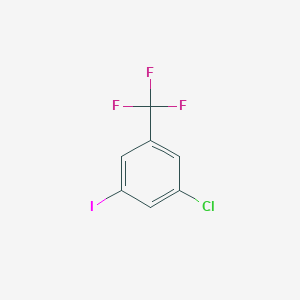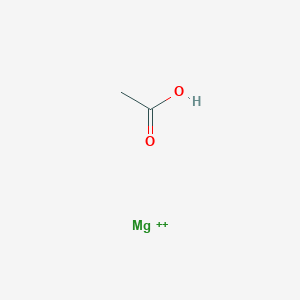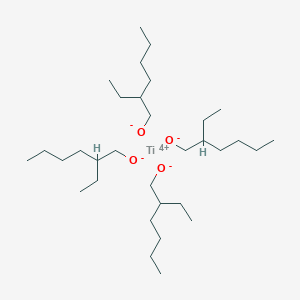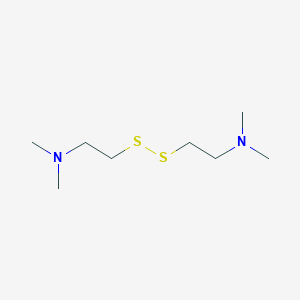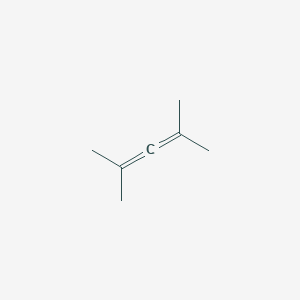
Tetramethylallene
Descripción general
Descripción
Tetramethylallene is a chemical compound with the molecular formula C7H12 . It contains a total of 19 atoms; 12 Hydrogen atoms and 7 Carbon atoms .
Synthesis Analysis
The rearrangement of an alkylallene to a 1,3-diene is an atom-efficient, redox-neutral transformation that provides a straightforward synthetic route to functionalized 1,3-dienes . Early reports of this skeletal rearrangement are acid-mediated approaches, with limited substrate scope .Molecular Structure Analysis
The Tetramethylallene molecule contains a total of 18 bonds. There are 6 non-H bonds, 2 multiple bonds, and 2 double bonds .Chemical Reactions Analysis
Cycloadditions between Tetramethylallene and chlorotrifluoroethylene, 1,1-dichlorodifluoroethylene, and acrylonitrile occur in Pyrex vessels only after isomerisation of the hydrocarbon to 2,4-dimethylpenta-1,3-diene .Physical And Chemical Properties Analysis
Tetramethylallene has a molar mass of 96.17 and a density of 0.701g/mL at 25°C . Its melting point is estimated to be -105.67°C, and it has a boiling point of 87-88°C . The refractive index is n20/D 1.440 .Aplicaciones Científicas De Investigación
Transition-Metal Ion Complexes : Tetramethylallene is used in forming complexes with transition metals such as rhodium and platinum. The molecular structures of these complexes indicate that tetramethylallene acts as a π-bonded mono-olefin and is not linear in these complexes (Hewitt & Boer, 1971).
Reactions with HMn(CO)5 and HCo(CO)4 : Tetramethylallene reacts with HMn(CO)5 and HCo(CO)4 through a mechanism involving initial hydrogen atom transfer. This provides evidence of such reactions in nonconjugated alkenes (Garst, Bockman & Batlaw, 1986).
Decomposition of Allene Episulfide and Pyrazoline-4-thione : The thermolysis of tetramethylallene episulfide suggests the formation of a thioxyallyl intermediate, providing insights into the nature of intermediates in the decomposition of allene derivatives (Furuhata & Andō, 1986).
Photochemical Addition to 1,4-Quinones : In photochemical reactions, tetramethylallene forms adducts with 1,4-quinones. The structures of these adducts have been studied, contributing to understanding of photochemical reaction mechanisms (Ishibe & Tanigushi, 1971).
Electronic Structure Studies : The electronic structure and photoelectron spectrum of (tetramethylallene) iron tetracarbonyl have been investigated, providing insights into the molecular orbitals and ionization potentials in such compounds (Böhm, 1982).
Formation of Metallacyclopent-2-enes : Tetramethylallene reacts with rhodium complexes to form metallacyclopent-2-enes. The X-ray crystal structures of these complexes provide evidence for the formation mechanism (Dean, Kemmitt, Russell & Schilling, 1980).
Isomerization to Gold π-1,3-Diene Complex : A study demonstrated the isomerization of a cationic gold tetramethylallene complex to a 1,3-diene complex, analyzed through X-ray crystallography (Brown, Robertson & Widenhoefer, 2014).
Photooxygenation and Cycloaddition Reactions : Tetramethylallene's photooxygenation and competing (2+2) cycloaddition reactions with singlet oxygen were studied, contributing to the understanding of its reaction mechanisms under photochemical conditions (Gollnick & Schnatterer, 1985).
π-Allene-Metal Linkage Investigations : The linkage of tetramethylallene with metals like platinum and rhodium has been investigated, highlighting the dynamic nature of these linkages (Vrieze, Volger & Praat, 1970).
Reactions with Unsymmetrically Substituted Olefins : Studies on cycloadditions between tetramethylallene and various olefins provided insights into the resulting products and their structural characteristics (Taylor & Wright, 1973).
Safety And Hazards
Direcciones Futuras
Propiedades
InChI |
InChI=1S/C7H12/c1-6(2)5-7(3)4/h1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSNJASVIURWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20142855 | |
| Record name | 2,4-Dimethylpenta-2,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20142855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylallene | |
CAS RN |
1000-87-9 | |
| Record name | 2,4-Dimethyl-2,3-pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylallene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylallene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylpenta-2,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20142855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpenta-2,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetramethylallene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6CN69J7KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



